2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide
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Overview
Description
2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with methoxy and methyl groups, and an acetamide linkage to an indole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide typically involves multiple steps:
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Synthesis of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to around 100-120°C.
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Methoxylation and Methylation: : The synthesized chromen-2-one core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions. These reactions typically use methanol and methyl iodide as reagents, with a base such as potassium carbonate to facilitate the reactions.
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Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This is achieved by reacting the substituted chromen-2-one with 4-indoleacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions can occur at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting or activating their functions. The indole moiety may enhance binding affinity and specificity. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide
- 2-(5,7-Dimethoxy-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide
- 2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-4-yl)acetamide stands out due to the specific substitution pattern on the chromen-2-one core and the position of the indole moiety. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C22H20N2O5/c1-12-15(11-20(25)24-17-6-4-5-16-14(17)7-8-23-16)22(26)29-19-10-13(27-2)9-18(28-3)21(12)19/h4-10,23H,11H2,1-3H3,(H,24,25) |
InChI Key |
YMKHDIDJNZGRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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